H-D-Leu-leu-OH

概要

説明

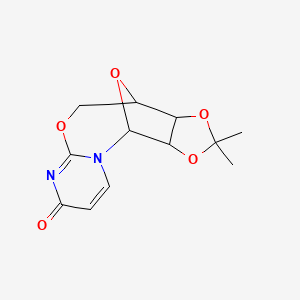

“H-D-Leu-leu-OH” is a dipeptide composed of two leucine amino acids . It is a substrate for dipeptidase activity measurement in serum and tissues as well as urine .

Synthesis Analysis

The synthesis of similar compounds, such as Leuprorelin Acetate, has been achieved using liquid-phase peptide synthesis . This method yields the target peptide with a main substance content of > 99% on a semi-industrial scale . Another study mentioned a technique for solid-phase peptide synthesis in water that utilizes Boc-amino acids converted to water-dispersible nanoparticles .

Molecular Structure Analysis

The molecular formula of a similar compound, “H-Leu-OH”, is C6H13NO2 . Its average mass is 131.173 Da and its monoisotopic mass is 131.094635 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “H-Leu-OH”, include a density of 1.0±0.1 g/cm3, boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C .

科学的研究の応用

Reactivity with Hydroxyl Radicals

H-D-Leu-leu-OH, as a dipeptide, has been studied for its interaction with hydroxyl radicals (OH·). In a study by Scheiner and Kar (2010), ab initio and density functional theory calculations were used to investigate the reactivity of the CH groups in a Leu dipeptide's side chain with OH· radicals. The study found that the energy barriers for hydrogen abstraction from the β, γ, and δ CH groups were less than 8 kcal/mol, indicating a relatively high reactivity. This reactivity is significant because it suggests that peptides containing leucine residues could be susceptible to oxidative damage by hydroxyl radicals, which are prevalent in biological systems and the environment (Scheiner & Kar, 2010).

Encapsulation and Delivery

In another domain, this compound-related peptides have been explored for their potential in encapsulating and delivering nucleotides. Emile et al. (1996) demonstrated that oligopeptides with alternating hydrophilic-hydrophobic amino acids, including leucine, can form complexes with oligonucleotides, facilitating their encapsulation in hydrophobic nanoparticles. This method could be particularly useful in drug delivery systems, where efficient and targeted delivery of nucleotides is crucial (Emile et al., 1996).

Antioxidant Activity

Leucine, a component of this compound, has been studied for its antioxidant properties. Mao et al. (2022) found that leucine could alleviate oxidative damage in bovine intestinal epithelial cells induced by hydrogen peroxide. The study revealed that leucine treatment increased the expression of antioxidant enzymes and reduced apoptosis, suggesting that leucine and its peptides might have protective roles against oxidative stress in biological systems (Mao et al., 2022).

Fluorescence Chemosensor Development

A novel application of peptides related to this compound is in the development of fluorescence chemosensors. Su et al. (2018) designed a peptide-based chemosensor that could detect silver ions and hydrogen sulfide in aqueous solutions and living cells. This chemosensor, incorporating leucine residues, exhibited high selectivity, sensitivity, and good biocompatibility, highlighting the potential of leucine-containing peptides in environmental monitoring and biomedical imaging (Su et al., 2018).

作用機序

Target of Action

H-D-Leu-leu-OH, also known as D-Leucine, is a leucine derivative . Its primary targets are neuronal receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters and modulating neuronal communication .

Mode of Action

D-Leucine interacts with its neuronal targets to influence various neurological processes. It has been found to be a potent anti-seizure agent, capable of terminating seizures even after their onset . This suggests that D-Leucine may have a unique mode of action, potentially involving a novel target .

Biochemical Pathways

D-Leucine’s effects on seizures and long-term potentiation suggest that it may influence several biochemical pathways related to neuronal excitability and synaptic plasticity . .

Result of Action

The primary result of D-Leucine’s action is the termination of seizure activity . This suggests that it may have potential therapeutic applications in the treatment of epilepsy and other seizure disorders . Additionally, its ability to reduce long-term potentiation may have implications for learning and memory processes .

Safety and Hazards

生化学分析

Biochemical Properties

H-D-Leu-leu-OH, like leucine, is involved in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is critical for protein synthesis and cellular growth. The activation of mTORC1 by leucine and its derivatives, including this compound, is a two-step process involving cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 .

Cellular Effects

This compound influences various cellular processes. It promotes protein synthesis and energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis . It also inhibits protein degradation . These effects are primarily mediated through the mTORC1 signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the mTORC1 signaling pathway . It is recognized by LAT1, which facilitates its cellular uptake . Once inside the cell, this compound can activate mTORC1, leading to increased protein synthesis and energy metabolism .

Temporal Effects in Laboratory Settings

It is known that leucine and its derivatives, including this compound, can have long-term effects on cellular function, such as promoting protein synthesis and energy metabolism .

Metabolic Pathways

This compound, as a leucine derivative, is likely involved in the metabolic pathways of leucine . Leucine metabolism involves several enzymes and cofactors, and it can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by LAT1 . This transporter is responsible for the cellular uptake of leucine and its derivatives, including this compound .

Subcellular Localization

Given its role in activating the mTORC1 signaling pathway, it is likely that it is found in locations where this pathway is active, such as the cytoplasm .

特性

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315955 | |

| Record name | D-Leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38689-31-5 | |

| Record name | D-Leucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38689-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。